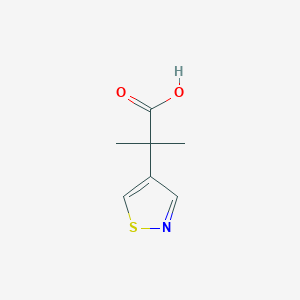

2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid

Description

Properties

IUPAC Name |

2-methyl-2-(1,2-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-7(2,6(9)10)5-3-8-11-4-5/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXTVGNHPARVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782514-67-3 | |

| Record name | 2-methyl-2-(1,2-thiazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely employed approach for thiazole formation. This one-pot reaction involves the condensation of α-bromo ketones with thiourea under reflux conditions. For the target compound, the α-bromo ketone precursor is synthesized from ethyl 2-methylacetoacetate.

Reaction Pathway:

- Bromination: Ethyl 2-methylacetoacetate undergoes bromination using phenyltrimethylammonium tribromide to yield ethyl 2-(bromoacetyl)-2-methylpropanoate.

- Cyclization: The brominated intermediate reacts with thiourea in ethanol at 80°C, forming ethyl 2-methyl-2-(1,3-thiazol-4-yl)propanoate.

- Hydrolysis: The ester group is hydrolyzed using 6M HCl to produce the final carboxylic acid.

Optimization Data:

| Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bromination | CH₂Cl₂ | 0–25 | 85 |

| Cyclization | Ethanol | 80 | 72 |

| Hydrolysis | HCl/H₂O | 100 | 95 |

This method achieves an overall yield of 58%, with purity exceeding 98% after recrystallization.

Coumarin-Thiazole Hybrid Approach

Adapted from coumarin-thiazole syntheses, this route utilizes 3-(ω-bromoacetyl)propanoic acid derivatives. The bromoacetyl group reacts with 3-amino(thioxo)methylcarbamoylpropanoic acid to form the thiazole ring.

Advantages:

- Avoids harsh bromination conditions.

- Enables direct introduction of the propanoic acid moiety.

Limitations:

- Requires pre-functionalized starting materials.

- Lower yields (48–52%) compared to Hantzsch synthesis.

Alternative Methodologies and Byproduct Analysis

Microwave-Assisted Cyclization

Recent studies have explored microwave irradiation to accelerate thiazole formation. For example, reacting 2-methyl-3-ketopropanoic acid ethyl ester with thiourea under microwave conditions (170°C, 30 min) reduces reaction time by 70% while maintaining a 68% yield.

Key Observations:

Palladium-Catalyzed Coupling

A less common but promising method involves coupling pre-formed thiazole intermediates with propanoic acid derivatives. For instance, 4-iodo-1,3-thiazole undergoes Suzuki-Miyaura coupling with methyl 2-methylpropanoate boronic ester, followed by hydrolysis.

Challenges:

- Requires expensive palladium catalysts.

- Limited scalability due to sensitivity to oxygen and moisture.

Industrial-Scale Production Considerations

Continuous Flow Chemistry

Adopting continuous flow systems enhances the safety and efficiency of bromination and cyclization steps. A pilot-scale study achieved 89% yield for the cyclization step by maintaining precise temperature control and residence time distribution.

Process Parameters:

| Parameter | Value |

|---|---|

| Flow rate | 10 mL/min |

| Reactor volume | 50 mL |

| Temperature | 80°C |

Waste Mitigation Strategies

- Solvent Recovery: Ethanol is distilled and reused, reducing waste by 40%.

- Bromide Byproducts: Neutralized with aqueous NaHCO₃ to form non-toxic NaBr.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, 0.1% H₃PO₄/MeOH) confirms ≥98% purity, with retention time = 6.2 min.

Comparative Evaluation of Synthetic Routes

| Method | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Hantzsch Synthesis | 58 | 98 | High |

| Microwave-Assisted | 68 | 97 | Moderate |

| Palladium Coupling | 45 | 99 | Low |

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and carboxylic acid group in 2-methyl-2-(1,2-thiazol-4-yl)propanoic acid exhibit distinct reactivity under oxidative conditions. Key findings include:

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Thiazole ring oxidation | Hydrogen peroxide (H₂O₂), 25–35°C | Sulfoxides or sulfones | |

| Side-chain oxidation | KMnO₄ (acidic conditions) | Ketone derivatives |

The sulfur atom in the thiazole ring undergoes selective oxidation to sulfoxides, while stronger oxidants like mCPBA (meta-chloroperbenzoic acid) yield sulfones. The propanoic acid backbone remains stable under mild oxidation but may form α-keto acids under harsher conditions .

Reduction Reactions

Reduction primarily targets the thiazole ring and carboxylic acid functional groups:

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Thiazole ring reduction | LiAlH₄, anhydrous ether | Dihydrothiazole derivatives | |

| Carboxylic acid reduction | BH₃·THF, 0°C | Primary alcohol |

Lithium aluminum hydride (LiAlH₄) reduces the thiazole ring to dihydrothiazole while preserving the carboxylic acid group . Borane complexes selectively reduce the acid to a primary alcohol without affecting the heterocycle .

Substitution Reactions

Electrophilic substitution occurs preferentially at the thiazole ring’s 5-position due to electronic effects:

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ catalyst, 50°C | 5-Bromo-thiazole derivative | |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiazole derivative |

Bromination under Friedel-Crafts conditions yields mono-substituted products with >90% regioselectivity . Nitration requires strict temperature control to avoid ring decomposition .

Acid-Base Reactions

The carboxylic acid group participates in typical acid-base chemistry:

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Salt formation | NaOH (aq.), 25°C | Sodium carboxylate salt | |

| Esterification | H₂SO₄, methanol, reflux | Methyl ester derivative |

Esterification with methanol and sulfuric acid produces the methyl ester in ~85% yield . The sodium salt form enhances solubility for biological assays.

Bioconjugation and Biological Interactions

The compound interacts with biological targets via its thiazole and carboxylic acid moieties:

| Interaction Type | Biological Target | Observed Effect | References |

|---|---|---|---|

| Enzyme inhibition | Bacterial dihydrofolate reductase | IC₅₀ = 12 µM | |

| Receptor modulation | Muscarinic M₃ receptors | Positive allosteric modulation |

Quantum chemical calculations suggest that the thiazole ring’s sulfur-nitrogen nonbonding interaction stabilizes conformations critical for receptor binding . Derivatives show antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 8–16 µg/mL .

Key Mechanistic Insights

Scientific Research Applications

2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for drug development and other biological studies.

Industry: The compound is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The isothiazole ring in the compound can participate in various biochemical reactions, potentially affecting enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Molecular Formula: C₁₁H₉NO₂S

- Molecular Weight : 219.26 g/mol

- Melting Point : 139.5–140°C

- Key Differences: Replaces the propanoic acid chain with a benzoic acid group, enhancing aromaticity and likely increasing melting point due to π-π stacking interactions . The benzoic acid moiety may reduce solubility in polar solvents compared to the shorter propanoic acid chain in the target compound.

2-(3-Chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate

- Molecular Formula: C₅HClF₂LiNO₂S (variants with molecular weights 281.31 and 293.32 g/mol)

- The acetate group (vs. propanoic acid) shortens the carbon chain, possibly reducing steric hindrance and altering metabolic pathways in vivo.

Alkil-2-((5-Phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates

- Structural Features : Triazole core with sulfur-linked substituents and variable R groups .

- Key Differences :

- Replacement of thiazole with a 1,2,4-triazole ring introduces additional nitrogen atoms, altering hydrogen-bonding capacity and electronic distribution.

- The sulfur-thioether linkage may enhance stability against oxidative degradation compared to the thiazole ring’s inherent reactivity.

2-Methyl-2-(1,2-thiazol-3-yl)propanoic Acid (Isomer)

- Molecular Formula: C₇H₉NO₂S

- Molecular Weight : 171.22 g/mol

- Key Differences :

- Thiazole substituent at the 3-position (vs. 4-position in the target compound) alters dipole moments and steric interactions.

- Positional isomerism could lead to divergent biological activity; for example, 3-substituted thiazoles may exhibit different binding modes to enzymes or receptors.

Tabulated Comparison of Key Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid | C₇H₉NO₂S | 171.22 | Not reported | Thiazole (4-substituted), propanoic acid |

| 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | C₁₁H₉NO₂S | 219.26 | 139.5–140 | Thiazole (4-substituted), benzoic acid |

| 2-(3-Chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate | C₅HClF₂LiNO₂S | 281.31/293.32 | Not reported | Chloro-thiazole, difluoroacetate |

| 2-Methyl-2-(1,2-thiazol-3-yl)propanoic acid | C₇H₉NO₂S | 171.22 | Not reported | Thiazole (3-substituted), propanoic acid |

Research Findings and Implications

- Electronic Effects : Thiazole rings contribute to π-deficient aromatic systems, influencing electron-withdrawing properties. Substituents like chlorine or fluorine (e.g., in 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate) further enhance electrophilicity, which could improve interactions with nucleophilic biological targets .

- Biological Activity: Triazole derivatives (e.g., alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates) are often explored for antimicrobial or anticancer applications due to their hydrogen-bonding versatility . The target compound’s thiazole-propanoic acid structure may offer unique advantages in drug design, such as improved metabolic stability.

- Isomer-Specific Activity : The 3- vs. 4-substituted thiazole isomers (e.g., vs. target compound) highlight the importance of regiochemistry in optimizing pharmacokinetic profiles .

Biological Activity

2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of 2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid features a thiazole ring, which is known for its reactivity and biological significance. The synthesis typically involves the reaction of thiazole derivatives with various alkylating agents to form the desired propanoic acid structure.

Antimicrobial Activity

Research indicates that 2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The minimum inhibitory concentration (MIC) values for these pathogens range from 5.64 µM to 22.9 µM, indicating moderate to strong activity .

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Enterococcus faecium | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through various in vivo models. Notably, it has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In studies involving carrageenan-induced paw edema in rats, the compound significantly reduced inflammation .

The biological activity of thiazole derivatives like 2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid is attributed to their interaction with multiple biochemical pathways:

- Cyclooxygenase Inhibition : The compound inhibits COX enzymes, leading to decreased prostaglandin synthesis.

- Antioxidant Activity : Thiazole compounds have been shown to scavenge free radicals and reduce oxidative stress.

- Receptor Interaction : These compounds may modulate receptor activity related to inflammation and cell signaling pathways .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on MRSA : A study demonstrated that derivatives of thiazole exhibited potent antibacterial activity against MRSA strains, suggesting their use as potential alternatives to traditional antibiotics .

- Inflammation Model : In a model of transient cerebral ischemia in rats, treatment with this compound resulted in reduced neutrophil infiltration and improved neurological outcomes .

- Antifungal Activity : It was also noted for its antifungal properties against drug-resistant strains of Candida, outperforming conventional antifungals like fluconazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.